molecular formula C11H19NO3 B592339 Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate CAS No. 1147557-97-8

Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No. B592339
CAS RN: 1147557-97-8
M. Wt: 213.277
InChI Key: UMXXHZDEAZUQKZ-UHFFFAOYSA-N
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Description

Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate is a chemical compound with the molecular formula C11H19NO3 . It has an average mass of 213.273 Da and a monoisotopic mass of 213.136490 Da . This compound is used as a reactant in the synthesis of pharmaceuticals such as CNS penetrant CXCR2 antagonists for the potential treatment of CNS demyelinating .


Synthesis Analysis

The synthesis of Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate can be achieved from tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate . There are also efficient and scalable synthetic routes to the bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate .


Molecular Structure Analysis

The molecular structure of Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate consists of a spirocyclic system, which is a molecule containing two rings of which one atom is common .


Chemical Reactions Analysis

Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, is used as a reagent for the preparation of γ-butyrolactone derivative via Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation .


Physical And Chemical Properties Analysis

Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate has a melting point of 127-129℃ and a predicted boiling point of 316.6±42.0 °C . It has a density of 1.17 and a predicted pKa of 14.84±0.20 . It is slightly soluble in DMSO and Methanol .

Safety And Hazards

The safety information available indicates that Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

Future Directions

While specific future directions for Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate are not mentioned in the search results, its use in the synthesis of pharmaceuticals such as CNS penetrant CXCR2 antagonists suggests potential applications in the treatment of CNS demyelinating conditions .

properties

IUPAC Name

tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-6-11(7-12)4-8(13)5-11/h8,13H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXXHZDEAZUQKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80680960
Record name tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate

CAS RN

1147557-97-8
Record name tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The process is performed according to the procedure described in Example 6, step 6.1. Starting with 1.40 g (6.63 mmol) of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, obtained in step 11.2., dissolved in 17 mL of methanol and 0.376 g (9.94 mmol) of sodium borohydride. After evaporating off the solvent and crystallizing from a 70/30 mixture of petroleum ether and diisopropyl ether, 1.18 g of the expected product are obtained in the form of a white powder.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0.376 g
Type
reactant
Reaction Step Two
Quantity
17 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (507 mg, 2.4 mmol) in MeOH (5.0 mL) was added NaBH4 (182 mg, 4.8 mmol) at 0° C. under N2. It was stirred at 0° C. for 30 min. The solution was concentrated by evaporator in vacuo to give crude solid. A saturated solution of NaHCO3 (30 mL) was added. The aqueous mixture was extracted with DCM (4×30 mL). The combined organic solution was dried over anhydrous Na2SO4 and then concentrated by evaporation in vacuo to afford tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (511 mg, 100%) as a white solid.
Quantity
507 mg
Type
reactant
Reaction Step One
Name
Quantity
182 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

0.494 g (13.06 mmoles) of sodium borohydride is added in portions at 0° C. to a solution of 2.30 g (10.89 mmoles) of tert-butyl 6-oxo-2-aza-spiro[3.3]-heptane-2-carboxylate, obtained in stage 10.2, in 55 ml of methanol. The reaction mixture is stirred for 1 hr at ambient temperature. After evaporation of the solvent, water is added to the reaction mixture, the aqueous phase is separated, it is extracted several times with dichloromethane, and the combined organic phases are washed with a saturated aqueous solution of sodium chloride, dried over sodium sulphate and the filtrate is concentrated under reduced pressure. After crystallisation of the residue in diisopropyl ether, filtration of the solid obtained and drying under vacuum at 60° C., 2.24 g of product are obtained in the form of a beige powder.
Quantity
0.494 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step Two

Citations

For This Compound
2
Citations
MJ Meyers, I Muizebelt, J Wiltenburg, DL Brown… - Organic …, 2009 - ACS Publications
Two efficient and scaleable synthetic routes to previously unknown bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate are described. This compound and related …
Number of citations: 31 pubs.acs.org
P Songara, P Songara - Med. Chem, 2004 - research-information.bris.ac.uk
The work described in this thesis is divided into two chapters; of which the first chapter explores the asymmetric synthesis of tertiary thiols by lithiation-electrophilic trapping of secondary …
Number of citations: 3 research-information.bris.ac.uk

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